molecular formula C6H12N2O B13158168 N-[1-(aminomethyl)cyclopropyl]acetamide

N-[1-(aminomethyl)cyclopropyl]acetamide

Cat. No.: B13158168
M. Wt: 128.17 g/mol
InChI Key: YKYDGZMTIQUUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Aminomethyl)cyclopropyl]acetamide is an acetamide derivative characterized by a cyclopropane ring substituted with an aminomethyl group. The cyclopropane moiety introduces significant ring strain, influencing the compound’s conformational stability and reactivity.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclopropyl]acetamide

InChI

InChI=1S/C6H12N2O/c1-5(9)8-6(4-7)2-3-6/h2-4,7H2,1H3,(H,8,9)

InChI Key

YKYDGZMTIQUUFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cyclopropyl]acetamide typically involves the reaction of cyclopropylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Cyclopropylamine + Acetic Anhydride/Acetyl Chloride → this compound
  • The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
  • The reaction mixture is stirred at a specific temperature, often around room temperature to 50°C, for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: N-[1-(aminomethyl)cyclopropyl]acetamide can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
  • Reduction : Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
  • Substitution : The acetamide group can participate in substitution reactions, where other functional groups replace the acetamide moiety.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
  • Substitution : Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylacetamide oxides, while reduction could produce cyclopropylmethylamine.

Scientific Research Applications

N-[1-(aminomethyl)cyclopropyl]acetamide has several applications in scientific research:

  • Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
  • Biology : The compound can be used in studies involving enzyme inhibition and protein interactions.
  • Medicine : Potential applications include the development of pharmaceutical agents targeting specific biological pathways.
  • Industry : It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclopropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropyl-Containing Opioids (e.g., Cyclopropyl Fentanyl)

Structural Differences :

  • Cyclopropyl Fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide) features a cyclopropanecarboxamide group linked to phenethylpiperidine and phenyl moieties, critical for µ-opioid receptor binding .
  • N-[1-(Aminomethyl)cyclopropyl]acetamide lacks the phenethylpiperidine and aromatic phenyl groups, eliminating opioid receptor affinity.

Functional Implications :

  • Cyclopropyl fentanyl’s opioid activity is attributed to its phenethylpiperidine core, which mimics morphine’s structure.
Property Cyclopropyl Fentanyl This compound
Core Structure Phenethylpiperidine + Cyclopropane Cyclopropane + Acetamide
Pharmacological Class Synthetic Opioid (Schedule I) Likely Non-Opioid
Key Functional Groups Carboxamide, Phenyl Acetamide, Aminomethyl

Alkyl-Substituted Acetamides

Examples :

  • N-(1-Ethyl-1-methylpropyl)acetamide (CAS 51655-29-9): Branched alkyl chain increases lipophilicity .
  • N-[3-(Dimethylamino)-1-ethyl-1-phenylpropyl]acetamide (CAS 19911-97-8): Aromatic and tertiary amine groups enhance receptor binding versatility .

Comparison :

  • The target compound’s cyclopropane ring introduces rigidity, reducing conformational flexibility compared to branched alkyl analogs. This may limit binding to flexible binding pockets but enhance selectivity for rigid targets.
  • The aminomethyl group improves aqueous solubility relative to purely alkyl-substituted acetamides, which are more lipophilic .

Cyclopropyl-Acetamide Derivatives

Examples :

  • N-(4-Aminophenyl)-N-cyclopropylacetamide (CAS 482308-20-3): Aromatic amine enables π-π interactions .
  • N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide: Heterocyclic pyrrolidine linker may enhance CNS penetration .

Key Differences :

  • The target compound’s aminomethyl group is directly attached to the cyclopropane, whereas analogs like N-(4-aminophenyl)-N-cyclopropylacetamide position the amine on an aromatic ring. This distinction affects electronic properties and hydrogen-bonding capacity .
  • Heterocyclic linkers in analogs (e.g., pyrrolidine) could improve blood-brain barrier penetration, whereas the target compound’s simpler structure may favor peripheral activity .

Fluorinated Cyclopropyl Analogs

Example :

  • N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide (CAS 1838651-58-3): Trifluoromethyl group increases metabolic stability and lipophilicity .

Comparison :

  • Fluorination in the analog enhances electronegativity and resistance to oxidative metabolism. The target compound’s aminomethyl group may confer higher solubility but lower metabolic stability .

Biological Activity

N-[1-(aminomethyl)cyclopropyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H14N2O
  • Molecular Weight : 158.21 g/mol
  • CAS Number : Not specifically listed.

The compound features a cyclopropyl group, which is known to enhance binding affinity and specificity towards biological targets. The acetamide functional group contributes to its solubility and interaction with biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The cyclopropyl moiety may augment the compound's binding characteristics, while the acetamide group can facilitate hydrogen bonding with target proteins, enhancing stability and efficacy.

Biological Activities Overview

The following table summarizes key biological activities associated with this compound:

Activity TypeDescriptionReference
AnticancerExhibits potential as an anticancer agent by modulating cell signaling pathways.
NeuroprotectionMay protect against neurodegenerative diseases by influencing stress responses.
AntimicrobialDemonstrates antimicrobial properties against various bacterial strains.
CytotoxicityShows mild cytotoxic effects on certain cancer cell lines.

Anticancer Activity

Research indicates that this compound may inhibit critical pathways involved in cancer progression, such as the ATF4 pathway. This pathway is often dysregulated in cancer cells, leading to enhanced survival and proliferation. Preliminary studies suggest that this compound can modulate the unfolded protein response (UPR), which plays a significant role in tumor biology.

Neuroprotective Effects

Studies have suggested that this compound may exert neuroprotective effects by enhancing cellular stress responses. This activity could be beneficial in treating neurodegenerative disorders, where cellular stress is a contributing factor to disease progression.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in developing new antibiotics, especially in the context of rising antibiotic resistance.

Cytotoxicity Profile

While exhibiting promising biological activities, this compound also demonstrates mild cytotoxicity towards certain cancer cell lines. This necessitates further investigation into its safety profile and therapeutic window to ascertain its viability as a therapeutic agent.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Cancer Cell Lines : In vitro studies conducted on HeLa and CEM cell lines revealed that the compound induces apoptosis at specific concentrations, highlighting its potential as an anticancer agent.
  • Neuroprotection : Animal models treated with the compound showed improved cognitive function in tasks designed to assess memory and learning, suggesting a protective role against neurodegeneration.
  • Antimicrobial Testing : The compound was tested against clinical isolates of resistant bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.